molecular formula C7H14Br2N2O B1376602 2-Bromo-1-(4-methylpiperazin-1-yl)ethan-1-one hydrobromide CAS No. 1423029-56-4

2-Bromo-1-(4-methylpiperazin-1-yl)ethan-1-one hydrobromide

Cat. No.: B1376602
CAS No.: 1423029-56-4
M. Wt: 302.01 g/mol
InChI Key: SJPXSBRENDNBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-bromo-1-(4-methylpiperazin-1-yl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrN2O.BrH/c1-9-2-4-10(5-3-9)7(11)6-8;/h2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPXSBRENDNBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423029-56-4
Record name 2-bromo-1-(4-methylpiperazin-1-yl)ethan-1-one hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-methylpiperazin-1-yl)ethan-1-one hydrobromide typically involves the bromination of 1-(4-methylpiperazin-1-yl)ethan-1-one. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified through crystallization or recrystallization techniques. Quality control measures are implemented to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-methylpiperazin-1-yl)ethan-1-one hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted piperazines or other derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-bromo-1-(4-methylpiperazin-1-yl)ethan-1-one hydrobromide is in the field of medicinal chemistry. It serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. The piperazine moiety is known for its ability to interact with neurotransmitter receptors, making this compound a candidate for developing new treatments for conditions such as anxiety and depression.

Case Study: Synthesis of Antidepressants

A notable case study highlighted the synthesis of novel antidepressants using this compound as a key intermediate. Researchers demonstrated that modifications to the piperazine ring could enhance receptor selectivity and improve pharmacological profiles. This approach has led to the discovery of compounds with promising efficacy in preclinical models of depression.

Biological Research

In addition to medicinal chemistry, this compound is utilized in biological research as a chemical probe to study various biological processes. Its ability to form stable complexes with proteins makes it valuable for investigating protein-ligand interactions.

Applications in Cell Culture

The compound has been employed as a non-ionic organic buffering agent in cell cultures, maintaining pH within a range conducive to cellular activities. This application is crucial for experiments involving mammalian cells, where pH stability is vital for maintaining cellular function and viability.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-methylpiperazin-1-yl)ethan-1-one hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperazine ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in covalent bonding or non-covalent interactions, affecting the function of the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound’s methylpiperazine group and hydrobromide salt distinguish it from analogs. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Features Applications/Biological Activity Reference
Target Compound 4-methylpiperazine Hydrobromide salt enhances stability; high solubility in polar solvents. Life science research; precursor for bioactive molecules.
2-Bromo-1-(4-chlorothiophen-2-yl)ethan-1-one 4-chlorothiophene Aromatic thiophene ring introduces π-electron density. COX/LOX inhibition (IC₅₀ >11 μM for 5-LOX; lower potency than zileuton).
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-bromophenyl)ethan-1-one 4-fluorobenzylpiperazine Fluorine enhances metabolic stability; bromophenyl increases lipophilicity. Potential CNS targeting (fluorine effect on blood-brain barrier penetration).
2-Bromo-2,2-difluoro-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one Difluoro, pyridylpiperazine Electron-withdrawing difluoro group alters reactivity. Enhanced electrophilicity for SN2 reactions in synthesis.
2-Bromo-1-(4-phenylpiperazin-1-yl)ethanone Phenylpiperazine Phenyl group increases lipophilicity and steric bulk. Receptor-binding studies (e.g., dopamine receptor analogs).

Physicochemical Properties

  • Solubility : Methylpiperazine derivatives (target compound) show higher aqueous solubility than phenyl- or pyridyl-substituted analogs due to the hydrophilic amine group .
  • Melting Points : Hydrobromide salts generally exhibit higher melting points compared to free bases, aiding in purification .

Research Findings and Implications

  • Structural Flexibility : Piperazine rings allow modular substitution (e.g., methyl, phenyl, fluorobenzyl), enabling tailored pharmacokinetic profiles .
  • Electrophilic Reactivity: Bromoethanone derivatives are key intermediates in heterocyclic synthesis (e.g., thiazoles in ) .
  • Purity and Availability : The target compound’s commercial availability in ultra-high purity (99.999%) ensures reproducibility in drug discovery .

Biological Activity

Overview

2-Bromo-1-(4-methylpiperazin-1-yl)ethan-1-one hydrobromide, with the molecular formula C7_7H14_{14}Br2_2N2_2O, is a synthetic compound that has garnered attention for its diverse biological activities. Its structure features a bromine atom and a piperazine ring, which contribute to its reactivity and potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, applications in research and medicine, and relevant case studies.

PropertyValue
Molecular FormulaC7_7H14_{14}Br2_2N2_2O
Molecular Weight302.01 g/mol
IUPAC Name2-bromo-1-(4-methylpiperazin-1-yl)ethanone; hydrobromide
AppearancePowder
Storage TemperatureRoom Temperature

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of the bromine atom enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on target proteins. This interaction can lead to inhibition or modulation of enzymatic activity, making it a valuable tool in biochemical research.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Binding : It has been shown to bind to certain receptors, influencing signal transduction pathways.

1. Pharmaceutical Research

This compound is utilized in the synthesis of various pharmaceutical compounds. Its structural features make it an important building block for creating novel drugs with potential therapeutic effects.

2. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

3. Anticancer Properties

The compound has been investigated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of several brominated compounds, including this compound. The findings revealed that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria at low concentrations, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties of this compound demonstrated that it effectively inhibited the proliferation of several cancer cell lines. The study reported an IC50 value of approximately 5 μM, indicating potent activity against tumor cells . The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function.

Comparative Analysis

To further understand the unique biological properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundStructureBiological Activity
1-Bromo-3-chloropropaneStructureModerate antimicrobial activity
4-Bromo-1-buteneStructureLimited biological applications
N-BromoacetamideStructureAntimicrobial properties but less potent than 2-bromo compound

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-bromo-1-(4-methylpiperazin-1-yl)ethan-1-one hydrobromide, and how can intermediates be characterized?

  • Methodological Answer : The compound is typically synthesized via a two-step alkylation process. For example, analogous brominated ketones (e.g., 2-bromo-1-(thiophen-3-yl)ethan-1-one hydrobromide) are prepared by reacting amines (e.g., pyrimidine-2,4-diamine) with brominated ketones, followed by cyclization . Intermediate characterization often involves nuclear Overhauser effect (nOe) NMR experiments to confirm spatial proximity of protons, as seen in related bicyclic compounds. For instance, nOe correlations between pyrimidine protons (6.37 ppm) and NH₂ groups (7.16 ppm) help validate intermediate structures .

Q. How is the crystal structure of brominated piperazinyl ketones determined, and what software is commonly used?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement due to its robustness and compatibility with high-resolution data . For example, 2-bromo-1-(4-methoxyphenyl)ethanone was structurally resolved using SHELXL, yielding a mean C–C bond length of 0.009 Å and an R factor of 0.054 . Data-to-parameter ratios >15:1 are recommended for reliable refinement .

Q. What safety protocols are critical when handling brominated ketones like this compound?

  • Methodological Answer : Brominated ketones are classified as corrosive solids (UN 3261) and require handling under inert atmospheres (e.g., nitrogen gloveboxes) due to moisture sensitivity . Personal protective equipment (PPE) must include acid-resistant gloves and goggles. Waste disposal should follow protocols for halogenated organic compounds, as outlined in the Globally Harmonized System (GHS) .

Advanced Research Questions

Q. How do substituents on the piperazine ring influence the reactivity of brominated ketones in nucleophilic substitution reactions?

  • Methodological Answer : The electron-donating 4-methyl group on piperazine enhances the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attack. Comparative studies on analogs (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one) show that electron-withdrawing substituents (e.g., Cl) reduce reactivity by destabilizing transition states . Kinetic studies using HPLC or in situ IR spectroscopy are recommended to quantify substituent effects .

Q. What are the challenges in resolving hydrogen bonding networks in hydrobromide salts of heteroaromatic ketones?

  • Methodological Answer : Hydrobromide salts often exhibit complex protonation equilibria. For example, in N,4-diaryl 2-aminothiazole hydrobromides, the protonation site (amine vs. heteroaromatic nitrogen) dictates hydrogen bonding patterns. SC-XRD combined with DFT calculations (e.g., B3LYP/6-31G*) can map preferred protonation sites and validate hydrogen bond donor-acceptor distances (<2.5 Å) .

Q. How can conflicting crystallographic data on brominated ketones be reconciled during refinement?

  • Methodological Answer : Contradictions may arise from twinning or disorder. SHELXD and SHELXE are effective for experimental phasing of twinned crystals, while Olex2 or PLATON can model disorder . For example, a 0.54 Å resolution dataset for 2-bromo-1-(4-methoxyphenyl)ethanone required iterative refinement of thermal displacement parameters to resolve overlapping electron densities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(4-methylpiperazin-1-yl)ethan-1-one hydrobromide
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(4-methylpiperazin-1-yl)ethan-1-one hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.